molecular formula C13H9Cl2NO B023164 2-Amino-2',5-dichlorobenzophenone CAS No. 2958-36-3

2-Amino-2',5-dichlorobenzophenone

Cat. No.: B023164
CAS No.: 2958-36-3
M. Wt: 266.12 g/mol
InChI Key: KWZYIAJRFJVQDO-UHFFFAOYSA-N
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Future Directions

“2-Amino-2’,5-dichlorobenzophenone” can be synthesized from a precursor diazepine, lorazepam . It was used as an electrophilic coupling spectrophotometric reagent to develop a new, fast, and accurate spectrophotometric method for the determination of hexavalent chromium in environmental samples . It was also used to study the electroanalytical behavior of mexazolam . These applications suggest potential future directions for the use of “2-Amino-2’,5-dichlorobenzophenone” in analytical chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-Amino-2’,5-dichlorobenzophenone has been used as an electrophilic coupling spectrophotometric reagent This suggests that it can interact with various biomolecules in biochemical reactions

Cellular Effects

Given its role as a precursor in the synthesis of benzodiazepines , it may indirectly influence cell function through the action of these drugs. Benzodiazepines are known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a precursor to benzodiazepines , its effects at the molecular level may be inferred from the action of these drugs. Benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Dosage Effects in Animal Models

The effects of 2-Amino-2’,5-dichlorobenzophenone at different dosages in animal models have not been extensively studied. As a precursor to benzodiazepines , its effects may be inferred from studies on these drugs. Benzodiazepines have been shown to have dose-dependent effects, with higher doses leading to more pronounced sedative effects .

Metabolic Pathways

Given its role as a precursor in the synthesis of benzodiazepines , it may be involved in similar metabolic pathways.

Chemical Reactions Analysis

Adb, benzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Adb, benzophenone is unique compared to other similar compounds due to its bioisosteric design. Similar compounds include:

The uniqueness of Adb, benzophenone lies in its ability to mimic the biological properties of benzophenone while potentially offering improved pharmacological properties .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYIAJRFJVQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062742
Record name Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
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Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-36-3
Record name 2-Amino-2′,5-dichlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2',5-dichlorobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
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Record name Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2',5-dichlorobenzophenone
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-2',5-DICHLOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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